molecular formula C13H16O2 B3254094 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 23203-51-2

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3254094
CAS No.: 23203-51-2
M. Wt: 204.26 g/mol
InChI Key: AHUQIBQLSNNYHY-UHFFFAOYSA-N
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Description

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a benzene ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methoxybenzene and dimethylcyclohexanone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthalene derivative with different functional groups.

    4,4-Dimethyl-1,2-dihydronaphthalene: A similar compound lacking the methoxy group.

    1-Methoxy-4,4-dimethyl-2,3-dihydronaphthalene: A structural isomer with the methoxy group in a different position.

Uniqueness

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities, particularly as an antimicrobial agent and its potential interactions with DNA. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C_7H_5BrF_3N
  • Molar Mass : 256.02 g/mol
  • Functional Groups : Contains a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃) attached to a pyridine ring.

The trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it an interesting candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with notable zones of inhibition observed during testing. The compound's structure contributes to its ability to disrupt microbial cell functions, potentially leading to its application in developing new therapeutic agents.

Interaction with DNA

Another critical area of study involves the compound's interaction with DNA. Preliminary findings suggest that it can bind to DNA, which may facilitate the development of novel agents targeting genetic material. This interaction is particularly relevant for research in genetic studies and drug development aimed at combating diseases influenced by genetic factors.

Synthesis Methods

The synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing appropriate reagents to introduce the bromine and trifluoromethyl groups.
  • Reactions with Methoxy Reagents : Employing methoxy reagents to incorporate the methoxy group into the pyridine ring.

These synthetic pathways allow for the efficient production of the compound while enabling variations in substituents to tailor properties for specific applications.

Comparative Analysis

To highlight the uniqueness of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine, a comparison with structurally similar compounds is presented in the table below:

Compound NameSimilarityKey Features
2-Methoxy-6-(trifluoromethyl)pyridine0.79Lacks bromine substitution
3-Bromo-6-methylpyridine0.72Contains a methyl group instead of methoxy
5-Bromo-2-(trifluoromethyl)pyridine0.87Different position of bromine substitution
4-Methoxy-6-(trifluoromethyl)pyridine0.71Different substitution pattern
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine0.71Contains chlorine instead of methoxy

This table illustrates how the combination of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties such as enhanced stability and reactivity compared to other similar compounds.

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

  • Antimicrobial Efficacy Study : A laboratory study tested various concentrations of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain.
  • DNA Binding Affinity : A fluorescence spectroscopy study assessed the binding affinity of this compound to DNA. The results showed that it could intercalate between DNA base pairs, suggesting potential applications in targeted drug delivery systems for genetic diseases.

Properties

IUPAC Name

6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-5-4-9(15-3)8-11(10)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUQIBQLSNNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (Intermediate 8, 1.65 g, 8.7 mmol) in 7.5 mL of glacial acetic acid was cooled to 0° C. and treated with a solution of chromium trioxide (2 g, 20 mmol) in 8mL of acetic acid and 7 mL of water. The reaction mixture was then allowed to warm to ambient temperature and stirred overnight. It was diluted with water and extracted with diethyl ether (×2). The combined organic phase was washed with water (×1), saturated aqueous sodium bicarbonate (×1) and brine (×1), dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound (1.64 g, 93%) as a yellow oil.
Quantity
1.65 g
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reactant
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7.5 mL
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8 mL
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7 mL
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2 g
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.